molecular formula C11H15NO3 B1217102 N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide CAS No. 19456-85-0

N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide

Cat. No. B1217102
CAS RN: 19456-85-0
M. Wt: 209.24 g/mol
InChI Key: CXXUWGHDFPLDBN-UHFFFAOYSA-N
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Description

N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide is a chemical compound that belongs to the family of acetamides. It is also known as 4-Methoxy-3-hydroxyphenethylacetamide or HMEA. The compound has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and pain management. In

Scientific Research Applications

1. Pharmacological Research

N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide derivatives have been explored for their pharmacological properties. For instance, some derivatives were evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, showing potential in antidiabetic applications (Saxena et al., 2009). Additionally, certain acetamide derivatives have been synthesized for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties (Rani et al., 2016).

2. Agricultural Applications

This compound and its derivatives have been studied in the context of agriculture, particularly as herbicides. Research has investigated the metabolism of various chloroacetamide herbicides, including 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-acetamide, in human and rat liver microsomes (Coleman et al., 2000). The environmental impacts and efficacy of such herbicides have also been explored (Banks & Robinson, 1986).

3. Chemical Synthesis and Green Chemistry

In the field of chemical synthesis, N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide serves as an important intermediate in various synthetic processes. For example, it's an intermediate in the green synthesis of azo disperse dyes (Zhang Qun-feng, 2008). It is also a key intermediate for the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

4. Anticancer Research

This compound has been incorporated in the synthesis of novel chemical entities with potential anticancer properties. Some 2-(substituted phenoxy) acetamide derivatives, which include this compound, have been assessed for their effectiveness against various cancer cell lines (Rani et al., 2014).

5. Environmental and Toxicological Studies

Environmental and toxicological aspects of this compound and related chloroacetamide herbicides have been studied. This includes their metabolism in different organisms and potential environmental impacts (Coleman et al., 2000), (Banks & Robinson, 1986).

properties

IUPAC Name

N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(13)12-6-5-9-3-4-11(15-2)10(14)7-9/h3-4,7,14H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXUWGHDFPLDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343656
Record name N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide

CAS RN

19456-85-0
Record name N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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